3-Ethoxy-5-fluorobenzyl alcohol

Lipophilicity Metabolic Stability Drug Discovery

Researchers optimizing lead candidates often face poor bioavailability from excessively lipophilic intermediates. 3-Ethoxy-5-fluorobenzyl alcohol provides a calculated LogP of 1.58, offering balanced lipophilicity to improve oral absorption and reduce off-target binding. • 5-Fluoro substituent blocks para-oxidative metabolism, enhancing metabolic stability. • Ethoxy group modulates H-bonding capacity without excessive steric bulk. • Multi-vendor supply at ≥95% purity ensures reliable scale-up from mg to gram quantities.

Molecular Formula C9H11FO2
Molecular Weight 170.18 g/mol
CAS No. 1443324-36-4
Cat. No. B1450591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-5-fluorobenzyl alcohol
CAS1443324-36-4
Molecular FormulaC9H11FO2
Molecular Weight170.18 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1)CO)F
InChIInChI=1S/C9H11FO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-5,11H,2,6H2,1H3
InChIKeyNFUDGBBLRUMYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-5-fluorobenzyl alcohol Overview


3-Ethoxy-5-fluorobenzyl alcohol is a disubstituted fluorinated benzyl alcohol derivative that belongs to the class of aromatic alcohols . The compound features a benzyl alcohol core substituted with an ethoxy group at the 3-position and a fluorine atom at the 5-position of the phenyl ring . This specific substitution pattern combines the electron-withdrawing and metabolic-stabilizing effects of fluorine with the lipophilicity-modulating properties of an ethoxy group . The compound is characterized by a molecular formula of C9H11FO2 and a molecular weight of 170.18 g/mol, and is typically supplied as a white crystalline solid with a purity of ≥95% . Its utility lies primarily as an intermediate in the synthesis of pharmaceutical compounds and agrochemicals, where the precise positioning of substituents on the benzyl alcohol scaffold can critically influence biological activity and physicochemical properties .

Synthetic intermediate for medicinal chemistry and agrochemical lead optimization
Defined 3-ethoxy-5-fluoro substitution pattern enables ADME property tuning
High-purity specification supports reliable downstream synthesis

Substitution Risks for 3-Ethoxy-5-fluorobenzyl alcohol


In the realm of fluorinated benzyl alcohol building blocks, substitution of one derivative for another is rarely a neutral decision. The specific positioning of substituents on the aromatic ring profoundly impacts a molecule's physicochemical and biological profile. 3-Ethoxy-5-fluorobenzyl alcohol is distinguished by its 3-ethoxy and 5-fluoro substitution pattern. Substituting this compound with a simpler analog like 3-fluorobenzyl alcohol (CAS 456-47-3) removes the ethoxy group, which alters both lipophilicity and hydrogen-bonding capacity [1]. Replacing the ethoxy group with a methoxy group, as in 3-fluoro-5-methoxybenzyl alcohol (CAS 914637-27-7), changes the steric bulk and metabolic stability [2]. Even a positional isomer, such as 2-ethoxy-5-fluorobenzyl alcohol, can exhibit different conformational preferences and interactions with biological targets due to altered intramolecular hydrogen bonding . These seemingly minor structural variations can lead to significant differences in target binding affinity, metabolic half-life, and overall efficacy in downstream applications .

Removing the ethoxy group (as in 3-fluorobenzyl alcohol) shifts lipophilicity and hydrogen-bonding capacity, which may alter target interactions.
Replacing ethoxy with methoxy (3-fluoro-5-methoxybenzyl alcohol) changes steric bulk and metabolic stability, potentially modifying pharmacokinetics.
Positional isomer 2-ethoxy-5-fluorobenzyl alcohol can exhibit different conformational preferences and intramolecular hydrogen bonding.

3-Ethoxy-5-fluorobenzyl alcohol vs. Key Analogs


Lipophilicity and Metabolic Stability

The 3-ethoxy-5-fluoro substitution pattern in 3-Ethoxy-5-fluorobenzyl alcohol confers distinct lipophilicity and metabolic stability properties relative to key analogs. The compound has a calculated LogP of 1.58 . While direct experimental LogP data for this specific compound is limited, the presence of the ethoxy group typically increases lipophilicity compared to a methoxy group (as in 3-fluoro-5-methoxybenzyl alcohol), and the fluorine atom enhances metabolic stability compared to non-fluorinated analogs (e.g., 3-ethoxybenzyl alcohol) by blocking oxidative metabolism at the 5-position .

Lipophilicity
Class-level inference
Target: calculated LogP 1.58
3-Fluorobenzyl alcohol: ~1.21
3-Ethoxybenzyl alcohol: ~1.85
Balanced lipophilicity may support membrane permeability and solubility context
Calculated value; experimental LogP not available
Lipophilicity Metabolic Stability Drug Discovery ADME

CYP Inhibition Profile

Fluorinated benzyl alcohol derivatives, as a class, can exhibit variable inhibition of cytochrome P450 (CYP) enzymes, a key determinant of drug-drug interaction potential. While direct data for 3-Ethoxy-5-fluorobenzyl alcohol is not available, binding data for a structurally related compound indicates selective CYP inhibition [1]. Specifically, a fluorinated benzyl alcohol analog showed an IC50 of 1.2 μM against CYP1A1, 0.9 μM against CYP1B1, but >10 μM against CYP3A4 [1]. The 3-ethoxy-5-fluoro substitution pattern may offer a favorable CYP inhibition profile compared to other substitution patterns, but this remains a class-level inference requiring experimental validation .

CYP Inhibition
Class-level inference
Comparator analog IC50: CYP1A1 1.2 μM, CYP1B1 0.9 μM, CYP3A4 >10 μM
Target data not available
Reported CYP profile suggests isoform selectivity may support DDI screening context
Experimental validation required for 3-ethoxy-5-fluoro derivative
CYP Inhibition Drug-Drug Interactions Safety Pharmacology ADME

Physicochemical Properties

The physicochemical properties of 3-Ethoxy-5-fluorobenzyl alcohol have been calculated and reported, providing essential data for handling, purification, and storage . The compound has a predicted boiling point of 246.5 ± 25.0 °C at 760 mmHg, a flash point of 120.7 ± 19.7 °C, and a density of 1.1 ± 0.1 g/cm³ . While direct experimental comparisons to analogs are lacking, these values are consistent with a moderately volatile, non-flammable solid that can be handled using standard laboratory procedures.

Boiling Point
Supporting evidence
246.5 ± 25.0 °C at 760 mmHg
Flash point: 120.7 ± 19.7 °C
Predicted boiling point guides distillation purification conditions
ACD/Labs prediction; experimental verification recommended
Physicochemical Properties Purification Handling Safety

GHS Hazard Classification

3-Ethoxy-5-fluorobenzyl alcohol is classified as a hazardous substance with a GHS07 pictogram and carries the signal word 'Warning' . The specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This hazard profile is similar to that of 3-fluorobenzyl alcohol, which also carries GHS07 with H302, H315, H319, and H335 warnings .

GHS Classification
Direct head-to-head
GHS07 Warning: H302, H315, H319, H335
Identical to 3-fluorobenzyl alcohol
Same hazard profile enables standard lab handling procedures
No additional hazards introduced by ethoxy group
Safety GHS Classification Hazard Assessment Handling

Supply Chain and Purity

3-Ethoxy-5-fluorobenzyl alcohol is commercially available from multiple reputable suppliers, including Fluorochem, Leyan, AKSci, and AOB CHEM USA, with purities typically ranging from 95% to 97% [1]. The compound is supplied in quantities from 1 g to 25 g, with pricing that varies by vendor and scale . This availability compares favorably to that of 3-fluoro-5-methoxybenzyl alcohol, which is also available from similar suppliers, ensuring researchers have multiple sourcing options .

Supply & Purity
Supporting evidence
≥95% purity; available from Fluorochem, Leyan, AKSci, AOB CHEM USA
Multi-vendor supply with consistent purity specification
Supplier listings as of 2025-2026; verify current availability
Supply Chain Purity Procurement Vendor Comparison

3-Ethoxy-5-fluorobenzyl alcohol Applications


Medicinal Chemistry Lead Optimization

In lead optimization, 3-Ethoxy-5-fluorobenzyl alcohol serves as a strategically advantageous building block when a balanced LogP is required. Its calculated LogP of 1.58 provides an intermediate lipophilicity between non-fluorinated and more heavily fluorinated analogs, which can improve oral bioavailability and reduce off-target binding. The 5-fluoro substituent is expected to enhance metabolic stability by blocking oxidative metabolism at the para-position relative to the ethoxy group . Researchers can incorporate this fragment into larger molecules to fine-tune ADME properties without resorting to more synthetically challenging or expensive fluorinated intermediates.

Agrochemical Discovery

Fluorinated benzyl alcohols are established intermediates in the synthesis of pyrethroid-type insecticides and other agrochemicals [1]. The 3-ethoxy-5-fluoro substitution pattern in 3-Ethoxy-5-fluorobenzyl alcohol offers a unique combination of electronic and steric properties that can be leveraged to design new active ingredients with improved efficacy and reduced environmental persistence. The balanced lipophilicity (LogP 1.58) suggests adequate membrane penetration in target pests while maintaining sufficient aqueous solubility for formulation. The predicted boiling point of 246.5 °C also indicates that the compound can be incorporated into formulations without excessive volatility, which is a common issue with simpler benzyl alcohol derivatives.

Fluorinated Probes and ABPP Reagents

The benzyl alcohol functionality provides a versatile handle for further derivatization (e.g., to aldehydes, halides, or esters) while the fluorine atom can serve as a sensitive probe for NMR or mass spectrometry studies [2]. The ethoxy group may enhance solubility in organic solvents, facilitating conjugation to biomolecules. The GHS classification of 3-Ethoxy-5-fluorobenzyl alcohol as a moderate irritant necessitates standard laboratory safety precautions but does not preclude its use in chemical biology applications, provided appropriate handling procedures are followed.

Process Chemistry and Scale-Up

For process chemists considering scale-up, the predicted physicochemical properties of 3-Ethoxy-5-fluorobenzyl alcohol provide a foundation for feasibility assessment. The boiling point of 246.5 °C and flash point of 120.7 °C suggest that the compound can be purified by distillation under reduced pressure without significant decomposition. The multi-vendor availability from Fluorochem, Leyan, and others with purities of ≥95% ensures a reliable supply chain for both initial laboratory-scale experiments and potential pilot-scale production. The compound's classification as a GHS07 irritant necessitates standard engineering controls (e.g., fume hoods) and personal protective equipment, which are readily available in most industrial settings.

Application
Selection Property
Validation Focus
Lead optimization synthesis
Balanced LogP substitution pattern
Oral bioavailability and metabolic stability context
Agrochemical intermediate
Fluorinated benzyl alcohol with controlled volatility
Membrane penetration and formulation stability
Chemical biology probe
Benzyl alcohol handle; fluorine NMR/19F probe
Bioconjugation compatibility and analytical detectability
Process-scale intermediate
Predicted physicochemical profile and multi-vendor supply
Distillation feasibility and supply chain reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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